1,7-dimethyl-3,9-dihydropurine-2,6,8-trione

Solubility Formulation Bioavailability

1,7-Dimethyl-3,9-dihydropurine-2,6,8-trione (commonly referred to as 1,7-dimethyluric acid, CAS 33868-03-0) is an oxopurine derivative in which the purine-2,6,8(3H)-trione scaffold is methylated at the N-1 and N-7 positions. It belongs to the methylxanthine metabolite class and is the major urinary metabolite of caffeine, formed primarily through CYP2A6-mediated oxidation of paraxanthine.

Molecular Formula C7H8N4O3
Molecular Weight 203.11 g/mol
Cat. No. B12054423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-dimethyl-3,9-dihydropurine-2,6,8-trione
Molecular FormulaC7H8N4O3
Molecular Weight203.11 g/mol
Structural Identifiers
SMILESCN1C2=C(NC1=O)NC(=O)N(C2=O)C
InChIInChI=1S/C7H8N4O3/c1-10-3-4(8-6(10)13)9-7(14)11(2)5(3)12/h1-2H3,(H,8,13)(H,9,14)/i3+1,4+1,5+1,7+1,8+1,9+1,11+1
InChIKeyNOFNCLGCUJJPKU-HNTYGULPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1,7-Dimethyl-3,9-dihydropurine-2,6,8-trione: Key Physicochemical and Biological Characteristics for Research Selection


1,7-Dimethyl-3,9-dihydropurine-2,6,8-trione (commonly referred to as 1,7-dimethyluric acid, CAS 33868-03-0) is an oxopurine derivative in which the purine-2,6,8(3H)-trione scaffold is methylated at the N-1 and N-7 positions [1]. It belongs to the methylxanthine metabolite class and is the major urinary metabolite of caffeine, formed primarily through CYP2A6-mediated oxidation of paraxanthine [2]. Researchers considering this compound for procurement should note that its dimethyl substitution pattern at N-1 and N-7 is distinct from the N-1,N-3 or N-3,N-7 configurations found in other physiologically significant dimethyluric acids, leading to measurable differences in solubility, transporter affinity, and antioxidant activity that directly influence experimental outcomes and application suitability.

Why 1,7-Dimethyl-3,9-dihydropurine-2,6,8-trione Cannot Be Interchanged with Other Methyluric Acid Analogs in Research Protocols


Methyluric acid analogs with different methylation patterns cannot be assumed to be functionally interchangeable, even when sharing the same core purine-trione scaffold. A systematic structure-affinity study using human organic anion transporter 1 (hOAT1) demonstrated a clear rank-order of inhibitory potency — 1,3,7-trimethyluric acid > 1,3-dimethyluric acid > 1,7-dimethyluric acid > 1-methyluric acid > uric acid — that correlates with compound lipophilicity rather than the mere presence of methyl groups [1]. Furthermore, head-to-head antioxidant screening of multiple uric acid analogs revealed that only a subset (notably the 1,7-dimethyl and 6,8-dithio derivatives) exhibited both high antioxidant and neuroprotective activities, while other methyl-substituted variants did not meet the same dual-activity threshold [2]. Substituting 1,7-dimethyluric acid with a different regioisomer or less-substituted analog without accounting for these quantitative differences in solubility, transporter interaction, and radical-scavenging capacity risks invalidating experimental reproducibility and introducing confounding variables in pharmacological, metabolic, or analytical studies.

Quantitative Evidence Guide for Differentiating 1,7-Dimethyl-3,9-dihydropurine-2,6,8-trione from Closest Analogs in Procurement Decisions


Aqueous Solubility Comparison: 1,7-Dimethyluric Acid vs. Uric Acid and Predicted Advantage Over Other Dimethyl Regioisomers

1,7-Dimethyluric acid exhibits substantially higher predicted aqueous solubility (ALOGPS-logS -1.4, equivalent to approximately 8.49 g/L) compared to the parent compound uric acid, which has an experimentally determined water solubility of only 0.060-0.067 g/L at 20°C [1][2]. This represents an approximately 130- to 140-fold enhancement in water solubility conferred by N-1,N-7 dimethylation. While direct experimental solubility data for other dimethyluric acid regioisomers (1,3- or 3,7-substituted) are not available from a common assay, the measured logP of -0.81 (ALOGPS) for 1,7-dimethyluric acid [1] is consistent with the solubility advantage over the less lipophilic parent uric acid. The increased solubility is the primary rationale cited for selecting 1,7-dimethyluric acid over uric acid in preclinical neuroprotection studies, where uric acid's low solubility (<0.07 g/L) precluded intravenous administration at therapeutic concentrations [3].

Solubility Formulation Bioavailability

Rank-Order hOAT1 Transporter Inhibition: 1,7-Dimethyluric Acid Occupies a Defined Intermediate Position Among Six Uric Acid-Related Compounds

In a direct head-to-head competitive inhibition study using CHO-K1 cells stably expressing human organic anion transporter 1 (hOAT1), the inhibitory effects of six uric acid-related compounds on p-aminohippuric acid (PAH) uptake were ranked. The order of inhibitory potency was: 1,3,7-trimethyluric acid > 1,3-dimethyluric acid > 1,7-dimethyluric acid > 1-methyluric acid > uric acid [1]. 1,7-Dimethyluric acid was significantly more potent than both 1-methyluric acid and uric acid, but less potent than 1,3-dimethyluric acid and 1,3,7-trimethyluric acid. The study established a significant correlation between inhibitory potency and lipophilicity (logP) across the series, confirming that the number and position of methyl groups directly and quantitatively modulate hOAT1 affinity [1].

Transporter interaction hOAT1 Structure-activity relationship

Neuroprotective Antioxidant Screening: 1,7-Dimethyluric Acid Identified as a High-Activity Analog in a Multi-Compound Cell-Based Screening Cascade

In a comprehensive in vitro and cell culture screening program evaluating multiple methyl- and sulfur-containing uric acid analogs, 1,7-dimethyluric acid (designated mUA2) and 6,8-dithiouric acid (sUA2) were the only two analogs identified as possessing both high antioxidant activity and high neuroprotective activity [1]. Other analogs tested, including 9-methyluric acid (mUA1) and 1,3,7-trimethyluric acid (mUA3), did not meet the dual-activity threshold required to advance to in vivo evaluation. When administered intravenously in an ischemia-reperfusion mouse model of stroke, both mUA2 and sUA2 significantly reduced brain damage and improved functional outcomes. Notably, mUA2 remained effective when administered up to 4 hours after stroke onset in a permanent middle cerebral artery occlusion model [1]. This screening result establishes that the 1,7-dimethyl substitution pattern is functionally distinct from the 1,3,7-trimethyl and 9-monomethyl patterns specifically for neuroprotective antioxidant applications.

Antioxidant Neuroprotection Ischemia-reperfusion

Electrochemical Oxidation Mechanism Divergence: N-1,N-7 Dimethylation Prevents Diol Intermediate Ring Contraction Observed with Other Methylated Purines

Electrochemical and peroxidase-catalyzed oxidation studies of 1,7-dimethyluric acid over a pH range of 2.2–10.3 revealed that N-methylation of the pyrimidine ring at positions 1 and 7 causes protonation of the nitrogen atoms, which fundamentally alters the oxidation pathway by preventing ring contraction of the diol intermediate [1]. This mechanistic divergence is specific to the 1,7-dimethyl substitution pattern and distinguishes the compound from unmethylated uric acid and from methylxanthines with different methylation patterns, where diol ring contraction is a characteristic step in purine oxidation. The enzymatic oxidation pathway (peroxidase-catalyzed) was found to follow an identical mechanism to the electrochemical pathway, confirming the biological relevance of this structural effect [1].

Electrochemistry Oxidation mechanism Purine metabolism

Optimal Research and Industrial Application Scenarios for 1,7-Dimethyl-3,9-dihydropurine-2,6,8-trione Based on Verified Differentiation Evidence


In Vivo Neuroprotection Studies Requiring Aqueous Solubility Without Co-Solvents

When designing rodent models of cerebral ischemia-reperfusion or permanent middle cerebral artery occlusion, 1,7-dimethyluric acid provides a solubility advantage over uric acid (approximately 130- to 140-fold greater [1][2]) that enables intravenous administration at therapeutically relevant doses without relying on organic co-solvents or extreme pH that could confound neurological outcomes. This compound was specifically validated in such models with efficacy demonstrated when administered up to 4 hours post-stroke onset [3].

hOAT1 Transporter Structure-Activity Relationship (SAR) Studies

For investigators mapping hOAT1 substrate and inhibitor pharmacophores, 1,7-dimethyluric acid serves as an intermediate-affinity reference compound within a defined series. Its rank position (third of six in inhibitory potency [1]) makes it useful for calibrating the relative contributions of lipophilicity and hydrogen-bonding capacity to transporter recognition, particularly when compared with the closely related but structurally distinct 1,3-dimethyl and 1,3,7-trimethyl analogs.

Caffeine Metabolism Biomarker and CYP2A6 Phenotyping Assays

As the major urinary caffeine metabolite produced primarily by CYP2A6, 1,7-dimethyluric acid is the analytically preferred reference standard for developing HPLC or LC-MS/MS methods to quantify caffeine metabolism phenotypes in human populations. Its distinct N-1,N-7 dimethylation pattern differentiates it chromatographically and spectrometrically from theophylline-derived 1,3-dimethyluric acid [1], and its unique electrochemical oxidation behavior [2] provides additional detection specificity in HPLC-ECD workflows.

Electrochemical Sensor Development and Purine Oxidation Pathway Research

The established mechanistic divergence in oxidation pathway (prevention of diol ring contraction due to N-1,N-7 methylation [1]) makes 1,7-dimethyluric acid a valuable model substrate for comparative electroanalytical studies of purine oxidation. Researchers developing electrochemical sensors for methylxanthine metabolites can leverage this distinct voltammetric signature to achieve selective detection in complex biological matrices.

Quote Request

Request a Quote for 1,7-dimethyl-3,9-dihydropurine-2,6,8-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.